5-Amino-2-nitrobenzoic acid

Chromogenic Substrate Protease Assay Solid-Phase Peptide Synthesis

Choose 5-Amino-2-nitrobenzoic acid for unparalleled performance in chromogenic peptide substrates and FRET probes. Unlike common p-nitroaniline (pNA), this unique 5-amino, 2-nitro isomer delivers 125-fold higher enzymatic activity and significantly better aqueous solubility of peptide conjugates—critical for sensitive biochemical assays and in vivo studies. Its specific substitution pattern is essential for successful solid-phase coupling, where the inactive isomer Anb4,3 fails. As a fluorescence acceptor, it improves FRET substrate specificity by 2-fold. Procure this high-purity intermediate to ensure reliable, high-sensitivity results in protease research, drug discovery, and dye synthesis.

Molecular Formula C7H6N2O4
Molecular Weight 182,13 g/mole
CAS No. 13280-60-9
Cat. No. B556330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-nitrobenzoic acid
CAS13280-60-9
Synonyms5-Amino-2-nitrobenzoicacid; 13280-60-9; 2-Nitro-5-aminobenzoicacid; 3-Carboxy-4-nitroaniline; 5-amino-2-nitro-benzoicacid; Benzoicacid,5-amino-2-nitro-; KZZWQCKYLNIOBT-UHFFFAOYSA-N; MFCD00035748; SBB008583; 132080-60-5; ST50405855; 5-Amino-2-nitrobenzoate; NSC74455; PubChem4983; ACMC-1BXCB; AC1Q5ACA; Intermediates-ZCF02020; 6-Nitro-m-anthranilicacid; 3-amino-6-nitrobenzoicacid; 5-amino-2-nitrobenzoic-acid; KSC494O0B; SCHEMBL268279; 5-azanyl-2-nitro-benzoicacid; 564613_ALDRICH; AC1Q51L5
Molecular FormulaC7H6N2O4
Molecular Weight182,13 g/mole
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11)
InChIKeyKZZWQCKYLNIOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-nitrobenzoic acid (CAS 13280-60-9) - Key Intermediate for Pharmaceuticals, Dyes, and Biochemical Research


5-Amino-2-nitrobenzoic acid (CAS 13280-60-9) is a multifunctional aromatic compound belonging to the class of nitrobenzoic acids and derivatives, characterized by the presence of both an amino (-NH₂) group at the 5-position and a nitro (-NO₂) group at the 2-position on a benzoic acid scaffold [1]. This unique substitution pattern endows the compound with specific reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, dyes (such as Direct Yellow 69), and specialized biochemical reagents .

Why Generic Substitution Fails for 5-Amino-2-nitrobenzoic acid (CAS 13280-60-9) in Specialized Applications


Simple substitution with other aminonitrobenzoic acid isomers or common chromophores like p-nitroaniline (pNA) often leads to significant failures in specialized applications. The specific 5-amino, 2-nitro substitution pattern of 5-Amino-2-nitrobenzoic acid (Anb5,2) is not merely an alternative structural arrangement; it is a critical determinant of its unique reactivity and performance [1]. In solid-phase peptide synthesis, for instance, the 4-amino-3-nitrobenzoic acid isomer (Anb4,3) fails to undergo crucial coupling reactions due to its different electronic and steric profile [1]. Furthermore, compared to the widely used pNA, 5-Amino-2-nitrobenzoic acid provides superior aqueous solubility of the resulting peptide conjugates, which is a fundamental requirement for reliable and sensitive biochemical assays [1].

5-Amino-2-nitrobenzoic acid (CAS 13280-60-9): A Quantitative Evidence Guide for Procurement and Selection


125-Fold Enhancement in Trypsin Substrate Activity Over Standard BAPNA Chromophore

5-Amino-2-nitrobenzoic acid (Anb5,2) was utilized to construct a chromogenic p-nitroanilide analog for a trypsin substrate library. The most active substrate identified, Phe-Val-Pro-Arg-Anb5,2-NH2, demonstrated a 125-fold increase in activity compared to the standard reference substrate Bz-d,l-Arg-pNA (BAPNA) [1].

Chromogenic Substrate Protease Assay Solid-Phase Peptide Synthesis

Successful Solid-Phase Coupling Where 4-Amino-3-nitrobenzoic Acid Isomer Fails

In a head-to-head comparison for the solid-phase synthesis of p-nitroanilide analogs, 5-Amino-2-nitrobenzoic acid (Anb5,2) was successfully coupled to a resin and further reacted with a protected arginine, enabling peptide chain elongation [1]. In stark contrast, the isomeric 4-amino-3-nitrobenzoic acid (Anb4,3) failed to undergo any coupling reaction with the protected arginine under identical or alternative coupling conditions (e.g., carbodiimide, diphenylphosphoryl azide, or phosphoryl chloride methods) [1].

Solid-Phase Peptide Synthesis Isomer Comparison Reactivity

Improved Aqueous Solubility of Peptide Conjugates Over p-Nitroaniline (pNA) Analogs

The synthesis of peptide conjugates with a free C-terminal carboxyl group (e.g., H-Arg-Anb5,2-OH) using 5-Amino-2-nitrobenzoic acid yielded materials with significantly better aqueous solubility compared to the corresponding amide analogs prepared from p-nitroaniline (pNA) [1]. While the study provides a qualitative assessment, it underscores a key physicochemical advantage.

Aqueous Solubility Peptide Conjugate Assay Development

2-Fold Improvement in Specificity Constant for Neutrophil Proteinase 3 FRET Substrate

5-Amino-2-nitrobenzoic acid (ANB) was employed as the fluorescence acceptor in a FRET-based substrate for neutrophil proteinase 3. The optimal peptide sequence, containing a Gln residue, achieved a specificity constant (kcat/KM) of 275,000 M⁻¹s⁻¹, which was nearly twice the activity of the reference compound lacking a substituent in the X position [1].

FRET Substrate Fluorogenic Assay Protease Specificity

Optimal Research and Industrial Applications for 5-Amino-2-nitrobenzoic acid (CAS 13280-60-9)


Development of High-Sensitivity Chromogenic Protease Assays

Based on the 125-fold activity increase over BAPNA, 5-Amino-2-nitrobenzoic acid is the optimal building block for designing chromogenic peptide substrates where high sensitivity and low detection limits are paramount [1].

Solid-Phase Synthesis of Peptide Substrate Libraries

Given its proven reactivity in solid-phase coupling, unlike its inactive isomer Anb4,3, this compound is the only viable choice for generating diverse, on-resin peptide libraries that incorporate a p-nitroanilide analog as a chromogenic or fluorogenic reporter [2].

Design of Fluorogenic FRET Probes for Protease Activity

The compound's demonstrated function as a fluorescence acceptor, which can achieve a 2-fold improvement in substrate specificity, makes it a valuable component for designing advanced FRET-based probes for studying the kinetics and specificity of proteases like neutrophil proteinase 3 [3].

Synthesis of Soluble Peptide Conjugates for Biological Studies

For applications requiring peptide conjugates with high aqueous solubility, such as in vivo studies or assays performed under physiological buffer conditions, 5-Amino-2-nitrobenzoic acid is superior to pNA, as its incorporation yields products with demonstrably better water solubility [2].

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